molecular formula C13H7Cl2N B086689 2,9-Dichloroacridine CAS No. 1019-14-3

2,9-Dichloroacridine

Cat. No.: B086689
CAS No.: 1019-14-3
M. Wt: 248.1 g/mol
InChI Key: AKJOYVDLIRSMCB-UHFFFAOYSA-N
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Description

2,9-Dichloroacridine is a chemical compound belonging to the acridine family, characterized by the presence of two chlorine atoms at the 2nd and 9th positions of the acridine ring. Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .

Scientific Research Applications

2,9-Dichloroacridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other acridine derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and fluorescent materials.

Safety and Hazards

The safety data sheet for a similar compound, Dichloroacetic anhydride, indicates that it is harmful if inhaled and toxic in contact with skin . It’s important to handle 2,9-Dichloroacridine with care, considering these potential hazards.

Future Directions

While specific future directions for 2,9-Dichloroacridine are not mentioned in the retrieved sources, there are ongoing developments in the field of acridine and its derivatives . These developments could potentially influence the future applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dichloroacridine typically involves the chlorination of acridine. One common method is the reaction of acridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 9th positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,9-Dichloroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted acridines, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 2,9-Dichloroacridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

Comparison with Similar Compounds

  • 6,9-Dichloro-2-methoxyacridine
  • 4,7-Dichloro-1,5-naphthyridine
  • 2-Methoxy-7,10-dichlorobenzo(b)1,5-naphthyridine

Comparison: 2,9-Dichloroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,9-dichloroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJOYVDLIRSMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485562
Record name 2,9-DICHLOROACRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-14-3
Record name 2,9-DICHLOROACRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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